7-Bromopyrido[3,2-d]pyrimidin-4-amine
Overview
Description
7-Bromopyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H5BrN4 and a molecular weight of 225.05 g/mol This compound is characterized by a pyrido[3,2-d]pyrimidine core structure substituted with a bromine atom at the 7-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrido[3,2-d]pyrimidin-4-amine typically involves the bromination of pyrido[3,2-d]pyrimidine derivatives. One common method includes the reaction of 2-amino-5-bromonicotinonitrile with dimethylformamide dimethylacetal under microwave-assisted conditions . This method is efficient and library-friendly, allowing for the rapid synthesis of the target compound.
Industrial Production Methods: . These suppliers provide the compound for research purposes, ensuring its availability for scientific studies.
Chemical Reactions Analysis
Types of Reactions: 7-Bromopyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The amine group at the 4-position can participate in condensation reactions with aldehydes or ketones to form imines or amides.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols under basic conditions.
Condensation Reactions: Reagents such as aldehydes or ketones in the presence of acid or base catalysts.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Condensation Reactions: Products include imines or amides formed from the reaction with aldehydes or ketones.
Scientific Research Applications
7-Bromopyrido[3,2-d]pyrimidin-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a kinase inhibitor.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromopyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors . For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
Comparison: 7-Bromopyrido[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for targeted research applications .
Properties
IUPAC Name |
7-bromopyrido[3,2-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGMEPSZSWBNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CN=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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